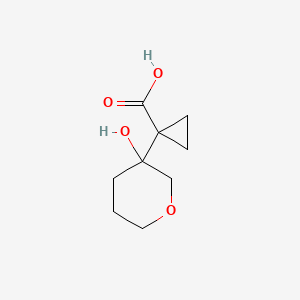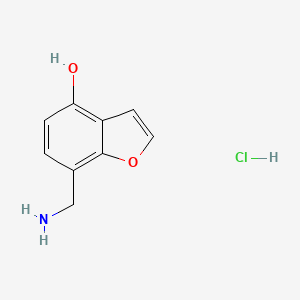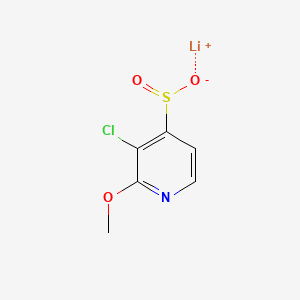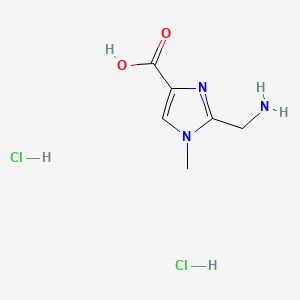![molecular formula C13H13FO2 B6605130 1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid CAS No. 2166616-44-8](/img/structure/B6605130.png)
1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid (4F-BCH) is an organic compound with a wide range of potential applications in research and development. It is a monofluorinated bicyclic heterocyclic compound with a structure that contains both a phenyl and a bicyclohexane ring. 4F-BCH has been studied for its utility as a synthetic precursor, as a catalyst in organic synthesis, and as a biologically active compound. In
Applications De Recherche Scientifique
1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid has been studied for its utility as a synthetic precursor and as a catalyst in organic synthesis. It has been used as a precursor in the synthesis of various compounds, including pyrrolizidines, polycyclic aromatic hydrocarbons, and quinolines. It has also been used as a catalyst in the synthesis of various compounds, including quinolines, pyrrolizidines, and polycyclic aromatic hydrocarbons. Additionally, 1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid has been studied for its potential as an active pharmaceutical ingredient (API) for the treatment of various diseases, including cancer and neurodegenerative diseases.
Mécanisme D'action
The exact mechanism of action of 1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid is not known, but it is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are molecules that play a role in inflammation, pain, and fever. It is believed that 1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid inhibits the activity of COX-2 by binding to it and preventing it from producing prostaglandins.
Biochemical and Physiological Effects
In vitro studies have shown that 1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid has anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the production of pro-inflammatory molecules such as cytokines and chemokines, and to reduce the growth of cancer cells. Additionally, it has been shown to protect neurons from damage due to oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid in laboratory experiments is its availability and low cost. Additionally, it is relatively easy to synthesize and can be used as a precursor for the synthesis of various compounds. One limitation of using 1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid in laboratory experiments is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
In the future, 1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid could be used to develop new drugs for the treatment of cancer and other diseases. Additionally, it could be used in the synthesis of new compounds with potential therapeutic applications. It could also be used as a catalyst in the synthesis of various compounds, including polycyclic aromatic hydrocarbons and quinolines. Finally, further research could be conducted to better understand the exact mechanism of action of 1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid and its biochemical and physiological effects.
Méthodes De Synthèse
1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid can be synthesized via a variety of methods. The most common method is a three-step reaction involving the condensation of an aromatic aldehyde, 4-fluorophenylacetaldehyde, with cyclohexanone in the presence of an acid catalyst, followed by an acid-catalyzed cyclization reaction, and finally a hydrolysis reaction. This method has been used to synthesize both the pure compound and a variety of analogs. Other methods of synthesis include the reaction of 4-fluorobenzaldehyde with cyclohexanone in the presence of an acid catalyst, and the reaction of 4-fluorobenzaldehyde with cyclohexanone in the presence of a base catalyst.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO2/c14-10-3-1-9(2-4-10)13-6-8(7-13)5-11(13)12(15)16/h1-4,8,11H,5-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOKVOJOPMIENA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C2)(C1C(=O)O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis](/img/structure/B6605053.png)
![1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6605065.png)
![2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]azetidin-3-yl}propanoic acid](/img/structure/B6605069.png)
![N-{2-[(6S)-6-(2-cyanopyrrolidine-1-carbonyl)-5-azaspiro[2.4]heptan-5-yl]-2-oxoethyl}-2,2,2-trifluoroacetamide](/img/structure/B6605096.png)




![1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid](/img/structure/B6605119.png)


![N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid](/img/structure/B6605143.png)

